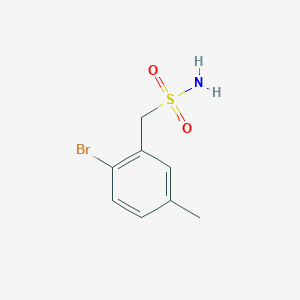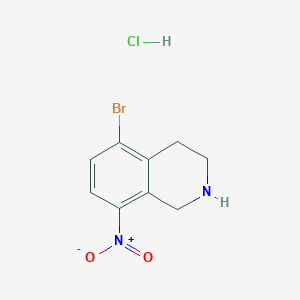
2-Bromo-6-(difluoromethoxy)benzaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “2-Bromo-6-(difluoromethoxy)benzaldehyde” is C8H5BrF2O2 . The InChI code is 1S/C8H5BrF2O2/c9-6-2-1-3-7 (5 (6)4-12)13-8 (10)11/h1-4,8H .
Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-6-(difluoromethoxy)benzaldehyde” is 251.03 g/mol . It is stored at a temperature of 4°C . The physical form of the compound is a powder .
Applications De Recherche Scientifique
Photolabile Protecting Groups
2-Bromo-6-(difluoromethoxy)benzaldehyde and similar compounds have been utilized as photolabile protecting groups for aldehydes and ketones. This application allows for the controlled release of these compounds under specific conditions, such as single and two-photon-induced release, demonstrating utility in synthetic chemistry and potentially in controlled delivery systems in biochemical applications (Lu et al., 2003).
Ortho-bromination and Synthesis
The chemical has been involved in ortho-bromination processes and further used in the synthesis of various organic compounds. For instance, a study outlined a selective palladium-catalyzed ortho-bromination as a key step in synthesizing substituted 2-bromobenzaldehydes, demonstrating the compound's role in complex organic synthesis procedures (Dubost et al., 2011).
Synthesis of Arylboronic Acids and Oxaboroles
Ortho-functionalized arylboronic acids and benzo[c][2,1]oxaboroles have been synthesized using derivatives of 2-bromo-6-(difluoromethoxy)benzaldehyde, indicating its use in the creation of complex molecules with potential applications in pharmaceuticals and materials science (Da̧browski et al., 2007).
Structural Analysis
The compound's derivatives have been analyzed for their structural properties, such as intermolecular interactions and crystallographic arrangements, which is crucial in understanding their chemical behavior and potential applications in materials science and molecular engineering (Tureski et al., 2013).
Safety and Hazards
“2-Bromo-6-(difluoromethoxy)benzaldehyde” is classified under GHS07 for safety and hazards . The signal word is “Warning” and it has several hazard statements including “H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled”, “H315: Causes skin irritation”, and "H319: Causes serious eye irritation" .
Propriétés
IUPAC Name |
2-bromo-6-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDKFKJYJWBGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(difluoromethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)


![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)
![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)




![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)


